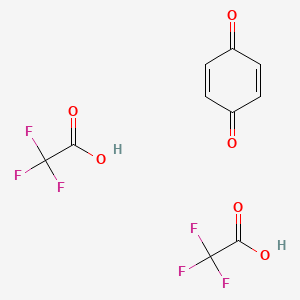
cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexa-2,5-diene-1,4-dione, also known as p-benzoquinone, is an organic compound with the formula C6H4O2. It is a yellow crystalline solid that is highly reactive and serves as a precursor to many other chemical compounds. 2,2,2-Trifluoroacetic acid is a strong organic acid with the formula CF3COOH. It is widely used in organic synthesis due to its strong acidity and ability to act as a solvent.
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexa-2,5-diene-1,4-dione can be synthesized through the oxidation of aniline dissolved in dilute sulfuric acid using manganese dioxide as the oxidizing agent . The product is then separated and purified by steam distillation, followed by crystallization, dehydration, and drying .
2,2,2-Trifluoroacetic acid is typically produced by the electrochemical fluorination of acetic acid derivatives or by the reaction of trifluoroacetyl chloride with water.
Industrial Production Methods
In industrial settings, cyclohexa-2,5-diene-1,4-dione is produced through the oxidation of hydroquinone using various oxidizing agents such as hydrogen peroxide or sodium hypochlorite. 2,2,2-Trifluoroacetic acid is produced on a large scale through the electrochemical fluorination process, which involves the use of anhydrous hydrogen fluoride and a suitable electrolyte.
化学反应分析
Types of Reactions
Cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions.
2,2,2-Trifluoroacetic acid is known for its strong acidic properties and can participate in:
Esterification: Reacts with alcohols to form esters.
Deprotection: Used to remove protecting groups in organic synthesis.
Common Reagents and Conditions
Oxidation of Cyclohexa-2,5-diene-1,4-dione: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction of Cyclohexa-2,5-diene-1,4-dione: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Esterification with 2,2,2-Trifluoroacetic Acid: Typically involves the use of an alcohol and a catalyst such as sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone.
Esterification: Trifluoroacetate esters.
科学研究应用
Cyclohexa-2,5-diene-1,4-dione has been studied for its antiproliferative properties and potential use in cancer treatment . It has shown cytotoxic activity against various tumor cell lines and is being explored for its ability to induce apoptosis in cancer cells . Additionally, it is used as a precursor in the synthesis of various organic compounds and as a catalyst in oxidation reactions .
2,2,2-Trifluoroacetic acid is widely used in organic synthesis as a strong acid and solvent. It is employed in peptide synthesis for the removal of protecting groups and in the preparation of trifluoroacetate esters. It is also used in the pharmaceutical industry for the synthesis of various drugs and in the production of agrochemicals.
作用机制
Cyclohexa-2,5-diene-1,4-dione exerts its effects through the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells . This leads to the activation of apoptotic pathways, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein . The compound’s ability to generate ROS and induce apoptosis makes it a promising candidate for cancer therapy.
2,2,2-Trifluoroacetic acid acts as a strong acid, donating protons to various substrates in chemical reactions. Its strong acidity and ability to act as a solvent make it a valuable reagent in organic synthesis.
相似化合物的比较
Cyclohexa-2,5-diene-1,4-dione is similar to other quinone compounds such as benzoquinone and naphthoquinone. its unique structure and reactivity make it particularly useful in certain chemical reactions and applications .
2,2,2-Trifluoroacetic acid is similar to other strong acids such as trifluoromethanesulfonic acid and sulfuric acid. Its unique properties, including its strong acidity and ability to act as a solvent, make it particularly valuable in organic synthesis.
List of Similar Compounds
- Benzoquinone
- Naphthoquinone
- Trifluoromethanesulfonic acid
- Sulfuric acid
属性
CAS 编号 |
830319-98-7 |
|---|---|
分子式 |
C10H6F6O6 |
分子量 |
336.14 g/mol |
IUPAC 名称 |
cyclohexa-2,5-diene-1,4-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H4O2.2C2HF3O2/c7-5-1-2-6(8)4-3-5;2*3-2(4,5)1(6)7/h1-4H;2*(H,6,7) |
InChI 键 |
ALTOLQIVCAHQHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)C=CC1=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


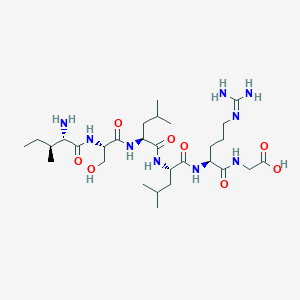
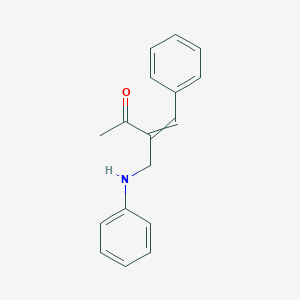
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
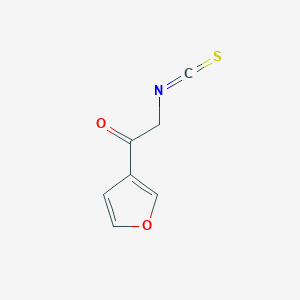
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
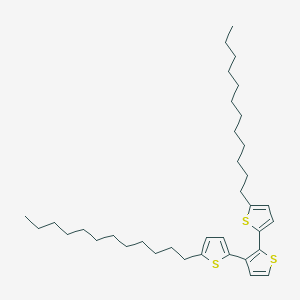

![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
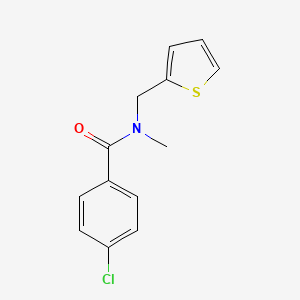
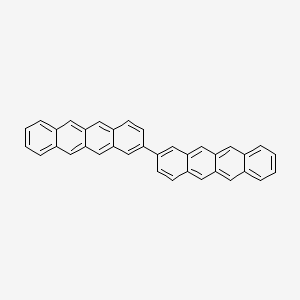
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
